molecular formula C6H4BrN3O B598859 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1198569-35-5

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B598859
M. Wt: 214.022
InChI Key: OTGUXLTXFYNULW-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound with the CAS Number: 1198569-35-5 . It has a molecular weight of 214.02 and its IUPAC name is 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one .


Synthesis Analysis

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .


Molecular Structure Analysis

The molecular structure of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is characterized by an “amino–nitro–amino” arrangement . This arrangement is similar to that of TATB .


Chemical Reactions Analysis

The chemical reactions involving 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one include the Suzuki–Miyaura cross-coupling reaction . This reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds .


Physical And Chemical Properties Analysis

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a solid at room temperature . It exhibits excellent thermal stability with a thermal decomposition temperature (TD) of 325 °C .

Scientific Research Applications

Application 1: BTK Inhibitors for Mantle Cell Lymphoma Treatment

  • Summary of Application : The compound is used in the design and synthesis of novel pyrazolopyrimidine-based derivatives as reversible Bruton’s tyrosine kinase (BTK) inhibitors. These inhibitors have shown potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines .
  • Methods of Application : The pyrazolopyrimidine-based BTK inhibitors were evaluated in MCL cell lines. The target compounds demonstrated significant improvement in antiproliferative activity compared to the lead compound .
  • Results or Outcomes : Compounds 13c, 13g, 13h, 13l, 13n, and 13o demonstrated effective antiproliferative activity in MCL cells lines with single-digit micromolar potency. Furthermore, compound 13l specifically disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner .

Application 2: Synthesis of C-3 Aminated Pyrazolo[1,5-a]pyrimidines

  • Summary of Application : An efficient method for preparing C-3 aminated pyrazolo[1,5-a]pyrimidines was developed .
  • Methods of Application : The method consisted of treating 3-bromopyrazolo[1,5-a]pyrimidine with a wide range of 1° or 2° alkylamines with CuI (20 mol%), L-proline (40 mol%), and Et3N (2 equiv) in DMSO under microwave heating conditions (130 °C, 4 hours) .
  • Results or Outcomes : The reaction resulted in the successful synthesis of C-3 aminated pyrazolo[1,5-a]pyrimidines .

Safety And Hazards

The safety information for 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for the research and application of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one could involve its use in the synthesis of biologically active molecules and natural products . The Suzuki–Miyaura cross-coupling reaction, in particular, represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification such as a vinyl, aryl or heteroaryl moiety .

properties

IUPAC Name

3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAOMHWFUFZVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670667
Record name 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

CAS RN

1198569-35-5
Record name 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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